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molecular formula C9H13NO B1295120 3-(6-Methylpyridin-2-yl)propan-1-ol CAS No. 61744-43-2

3-(6-Methylpyridin-2-yl)propan-1-ol

Cat. No. B1295120
M. Wt: 151.21 g/mol
InChI Key: DJPVDQYTBDDIAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05955440

Procedure details

3-(6-methyl -2-pyridyl)propyn-1-ol was dissolved in MeOH (100 mL) and PtO2 (0.09 g) was added. The reaction mixture was hydrogenated at 4 atm for 30 min. The catalyst was filtered off and methanol evaporated in vacuo. The orange oily residue (2 g) was purified by column chromatography (silica gel, ethyl acetate) yielding a yellow oil (77%). MS (DCI) (M+H)+ at m/z 152.
Name
3-(6-methyl -2-pyridyl)propyn-1-ol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0.09 g
Type
catalyst
Reaction Step Two
Name
Yield
77%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:7]=[C:6]([CH2:8][C:9]#[C:10][OH:11])[CH:5]=[CH:4][CH:3]=1>CO.O=[Pt]=O>[CH3:1][C:2]1[N:7]=[C:6]([CH2:8][CH2:9][CH2:10][OH:11])[CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
3-(6-methyl -2-pyridyl)propyn-1-ol
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=CC(=N1)CC#CO
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.09 g
Type
catalyst
Smiles
O=[Pt]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CUSTOM
Type
CUSTOM
Details
methanol evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The orange oily residue (2 g) was purified by column chromatography (silica gel, ethyl acetate)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC1=CC=CC(=N1)CCCO
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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